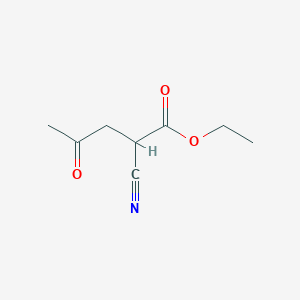![molecular formula C13H17NO2 B13799741 N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of acetamide and features a 4-methylphenyl group attached to a 4-oxobutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide typically involves the reaction of 4-methylbenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which is then reacted with butylamine to yield the final product. The reaction conditions generally include heating the mixture to around 50°C and maintaining vigorous stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-(4-Methylphenyl)-4-oxobutyric acid.
Reduction: 4-(4-Methylphenyl)-4-hydroxybutylacetamide.
Substitution: Various substituted amides depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylphenyl)acetamide: Lacks the 4-oxobutyl chain, making it less versatile in certain reactions.
4-(4-Methylphenyl)-4-oxobutyric acid: Contains a carboxylic acid group instead of an amide group, leading to different chemical properties and reactivity.
N-(4-Methylphenyl)-4-hydroxybutylacetamide: Formed by the reduction of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide, featuring a hydroxyl group instead of a ketone
Uniqueness
This compound is unique due to its combination of a 4-methylphenyl group and a 4-oxobutyl chain, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N-[4-(4-methylphenyl)-4-oxobutyl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-10-5-7-12(8-6-10)13(16)4-3-9-14-11(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Clave InChI |
MYJDSUWALJUANG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
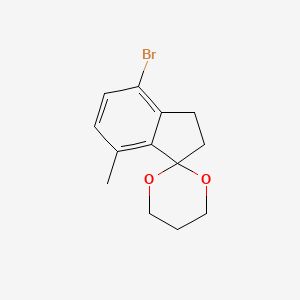

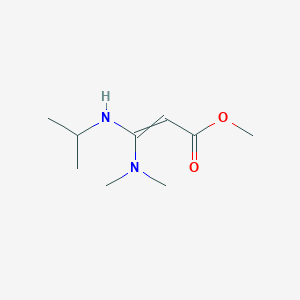
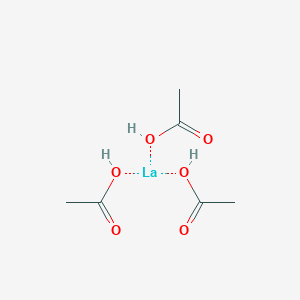
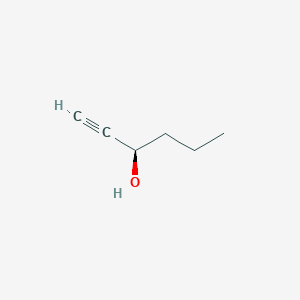

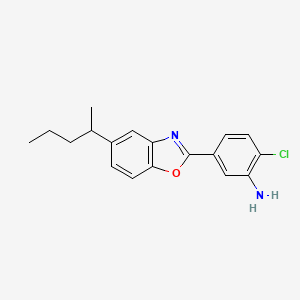

![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)


![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
